Sodium isobutyrate

Description

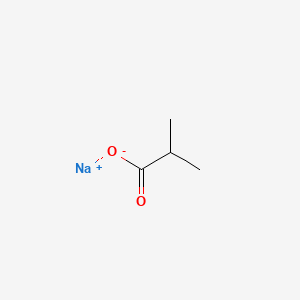

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

996-30-5 |

|---|---|

Molecular Formula |

C4H8NaO2 |

Molecular Weight |

111.09 g/mol |

IUPAC Name |

sodium;2-methylpropanoate |

InChI |

InChI=1S/C4H8O2.Na/c1-3(2)4(5)6;/h3H,1-2H3,(H,5,6); |

InChI Key |

CVBUNHURBRMLHC-UHFFFAOYSA-N |

SMILES |

CC(C)C(=O)[O-].[Na+] |

Canonical SMILES |

CC(C)C(=O)O.[Na] |

Other CAS No. |

996-30-5 |

Related CAS |

79-31-2 (Parent) |

Synonyms |

2-methpropanoic acid ammonium isobutyrate isobutyric acid isobutyric acid, ammonium salt isobutyric acid, calcium salt isobutyric acid, hemiammoniate isobutyric acid, nickel salt isobutyric acid, potassium salt isobutyric acid, sodium salt isobutyric acid, sodium salt, 11C-labeled isobutyric acid, sodium salt, 14C-labeled sodium isobutyrate |

Origin of Product |

United States |

Foundational & Exploratory

Laboratory Synthesis of Sodium Isobutyrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a standard laboratory method for the synthesis of sodium isobutyrate. The primary and most straightforward method for laboratory-scale synthesis is the acid-base neutralization of isobutyric acid with sodium hydroxide. This method is reliable, high-yielding, and utilizes readily available starting materials.

Core Synthesis Reaction

The fundamental reaction involves the deprotonation of isobutyric acid by a strong base, sodium hydroxide, to form the sodium salt, this compound, and water.

Reaction Equation:

(CH₃)₂CHCOOH + NaOH → (CH₃)₂CHCOONa + H₂O[1][2][3]

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for handling, storage, and characterization of the final product.

| Property | Value | References |

| Molecular Formula | C₄H₇NaO₂ | [][5] |

| Molecular Weight | 110.09 g/mol | [][5] |

| Appearance | White Powder/Solid | [5] |

| Melting Point | 320°C | [][6] |

| Boiling Point | 155.2°C (of parent acid) | [] |

| Density | 0.983 g/cm³ | [][5] |

| Purity (Commercial Grades) | 95%, 97%, 98.5%, ≥97% | [][5][7] |

| CAS Number | 996-30-5 | [5] |

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from isobutyric acid and sodium hydroxide.

Materials:

-

Isobutyric acid (C₄H₈O₂, MW: 88.11 g/mol )

-

Sodium hydroxide (NaOH, MW: 40.00 g/mol ), pellets or a standardized solution

-

Deionized water

-

Anhydrous ethanol (optional, for recrystallization)

-

Diethyl ether (for washing)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Oven for drying

Procedure:

-

Reactant Preparation:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve a known molar equivalent of sodium hydroxide in deionized water. For example, to prepare a 1 M solution, dissolve 4.00 g of NaOH pellets in water to a final volume of 100 mL.

-

Prepare a solution of isobutyric acid in a suitable solvent or use it neat if it is a liquid at room temperature. For this protocol, we will assume the use of neat isobutyric acid.

-

-

Reaction:

-

Place the flask containing the sodium hydroxide solution in an ice bath and begin stirring.

-

Slowly add a stoichiometric equivalent of isobutyric acid to the sodium hydroxide solution using a dropping funnel. The reaction is exothermic, and the ice bath helps to control the temperature.[8]

-

For example, to react with 100 mL of 1 M NaOH (0.1 mol), you would add 8.81 g (or approximately 9.1 mL, given a density of ~0.9697 g/mL) of isobutyric acid.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

-

-

Isolation and Purification:

-

The resulting solution contains this compound dissolved in water. To isolate the solid product, the water must be removed.

-

Concentrate the solution under reduced pressure using a rotary evaporator until a solid or a thick slurry is obtained.

-

For further purification, the crude this compound can be washed with a small amount of cold diethyl ether to remove any unreacted isobutyric acid.

-

Alternatively, the product can be recrystallized from a suitable solvent like anhydrous ethanol.[8] Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to form crystals.

-

Collect the purified solid by vacuum filtration using a Büchner funnel.

-

-

Drying:

-

Dry the collected this compound in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.

-

Store the final product in a well-closed container in a dry environment at room temperature.[5]

-

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the laboratory synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Synthesis Steps

The synthesis process follows a logical progression from starting materials to the final, purified product. This can be visualized as a simple pathway.

References

Physicochemical Properties of Sodium Isobutyrate: An In-depth Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the core physicochemical properties of sodium isobutyrate, tailored for researchers, scientists, and professionals in drug development. This document summarizes essential data, outlines experimental protocols for property determination, and visualizes key biological signaling pathways influenced by this compound.

Core Physicochemical Properties

This compound, the sodium salt of isobutyric acid, is a white crystalline solid at room temperature.[1] It is generally stable under normal conditions but should be stored in a cool, dry place to prevent degradation.[1]

Quantitative Data Summary

The following tables provide a consolidated summary of the key physicochemical properties of this compound.

| Identifier | Value | Reference |

| Chemical Name | Sodium 2-methylpropanoate | [2][3] |

| Synonyms | Sodium isobutanoate, Isobutyric acid sodium salt | [1][] |

| Molecular Formula | C₄H₇NaO₂ | [2][] |

| CAS Number | 996-30-5 | [5] |

| Property | Value | Notes and References |

| Molecular Weight | 110.09 g/mol | [][5] |

| Appearance | White Powder/Crystalline Solid | [1][2] |

| Melting Point | 253.7 °C or 320 °C | There are conflicting reports on the melting point. One source indicates 253.7 °C[6], while others state 320 °C.[2][] This discrepancy may be due to different measurement conditions or potential decomposition at higher temperatures. |

| Boiling Point | Not Applicable (Decomposes) | The boiling point of 155.2 °C often cited refers to the parent compound, isobutyric acid[2][7], not the sodium salt. As an ionic solid, this compound is expected to decompose at high temperatures before boiling. |

| Density | 0.983 g/cm³ | [2][] |

| Solubility in Water | 0.1 g/mL (100 g/100 mL) at 25 °C | [8] |

| pKa of Parent Acid | 4.84 - 4.86 | The pKa of the conjugate acid, isobutyric acid, is reported as 4.84 at 20 °C[9] and 4.86.[10] This indicates that in aqueous solution, this compound will be fully dissociated. |

Experimental Protocols for Property Determination

The following sections detail generalized methodologies for determining key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity.[11] A sharp melting range typically signifies a high-purity compound.[12]

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 1-2 mm.[13]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.[12][14]

-

Heating: The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[12]

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range is the melting point of the sample.[13]

Aqueous Solubility Determination

Solubility is defined as the maximum amount of a substance that can dissolve in a given amount of solvent at a specific temperature.[15]

Objective: To quantify the solubility of this compound in water.

Methodology:

-

Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of deionized water in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period to ensure equilibrium is reached (i.e., the maximum amount of solid has dissolved).[16]

-

Separation: The undissolved solid is separated from the solution by filtration or centrifugation.

-

Quantification: A known volume of the clear, saturated supernatant is carefully removed. The water is then evaporated, and the mass of the remaining dry this compound is measured.

-

Calculation: The solubility is calculated and expressed in grams of solute per 100 mL of water ( g/100 mL).[15]

Biological Activity and Signaling Pathways

Sodium butyrate, a close structural analog of this compound, is well-documented as a histone deacetylase (HDAC) inhibitor.[17][18] This activity underlies its influence on various cellular signaling pathways, leading to effects on gene expression, cell cycle, and inflammation.[17][19]

Histone Deacetylase (HDAC) Inhibition

This compound is known to promote the inhibition of histone deacetylase, which can in turn affect gene expression.[1] The general mechanism for HDAC inhibition by short-chain fatty acids like butyrate involves the noncompetitive binding to the zinc-containing active site of class I and II HDACs.[17] This inhibition leads to hyperacetylation of histones, altering chromatin structure and modulating the transcription of target genes.[19]

Caption: Mechanism of HDAC inhibition by this compound.

Modulation of the JAK2/STAT Signaling Pathway

Sodium butyrate has been shown to inhibit the Janus kinase 2/signal transducers and activators of transcription (JAK2/STAT) signaling pathway.[20] This is achieved by upregulating the expression of Suppressors of Cytokine Signaling (SOCS) proteins, which are negative feedback inhibitors of this pathway. The upregulation of SOCS is a consequence of HDAC inhibition and subsequent histone hyperacetylation at the SOCS gene promoters.[20]

Caption: Inhibition of JAK2/STAT signaling by this compound.

Inhibition of the NF-κB Signaling Pathway

Sodium butyrate can attenuate inflammatory responses by inhibiting the NF-κB signaling pathway.[19] It prevents the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By blocking IκBα degradation, sodium butyrate prevents the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes.[19][21]

References

- 1. CAS 996-30-5: this compound | CymitQuimica [cymitquimica.com]

- 2. americanelements.com [americanelements.com]

- 3. This compound | 996-30-5 [sigmaaldrich.com]

- 5. wbcil.com [wbcil.com]

- 6. This compound [chemister.ru]

- 7. chemos.de [chemos.de]

- 8. Sodium butyrate, 98+% - FAQs [thermofisher.com]

- 9. Isobutyric_acid [chemeurope.com]

- 10. Isobutyric acid - Wikipedia [en.wikipedia.org]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. thinksrs.com [thinksrs.com]

- 15. facultystaff.richmond.edu [facultystaff.richmond.edu]

- 16. Video: Determining the Solubility Rules of Ionic Compounds [jove.com]

- 17. selleckchem.com [selleckchem.com]

- 18. axonmedchem.com [axonmedchem.com]

- 19. Sodium butyrate inhibits the NF-kappa B signaling pathway and histone deacetylation, and attenuates experimental colitis in an IL-10 independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Histone deacetylases inhibitor sodium butyrate inhibits JAK2/STAT signaling through upregulation of SOCS1 and SOCS3 mediated by HDAC8 inhibition in myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Sodium Isobutyrate: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 996-30-5 Molecular Weight: 110.09 g/mol

This technical guide provides an in-depth overview of sodium isobutyrate, a compound of significant interest in biomedical research and drug development. This document details its chemical properties, its well-documented role as a histone deacetylase (HDAC) inhibitor, and its modulatory effects on key cellular signaling pathways. Detailed experimental protocols are provided to facilitate further investigation into its biological functions.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the use of this compound in experimental settings.

| Parameter | Value | Reference Cell Line(s) |

| CAS Number | 996-30-5 | N/A |

| Molecular Formula | C₄H₇NaO₂ | N/A |

| Molecular Weight | 110.09 g/mol | N/A |

| Typical Cell Culture Concentration | 0.25 - 5 mM | Bovine Macrophages, HeLa |

| Typical Incubation Time | 3 - 48 hours | Bovine Macrophages, HeLa |

Mechanism of Action: Histone Deacetylase Inhibition

This compound, often used interchangeably with sodium butyrate in biological studies, is a well-established histone deacetylase (HDAC) inhibitor. HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, this compound promotes histone hyperacetylation, resulting in a more open chromatin conformation that allows for the transcription of various genes. This epigenetic modification underlies many of its observed cellular effects, including cell cycle arrest, induction of apoptosis, and cellular differentiation.

Modulation of Key Signaling Pathways

This compound has been shown to modulate several critical intracellular signaling pathways, primarily exerting anti-inflammatory effects.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immune responses, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound has been shown to inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκB, thereby keeping NF-κB in its inactive cytoplasmic state.[1][2][3]

Inhibition of the NF-κB signaling pathway by this compound.

JAK/STAT Signaling Pathway

The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is another crucial signaling cascade involved in immunity, cell proliferation, and inflammation.[4] Cytokine binding to their receptors leads to the activation of associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins.[4] STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression.[4] Evidence suggests that this compound can interfere with this pathway, contributing to its immunomodulatory effects.

Modulation of the JAK/STAT signaling pathway by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to investigate the effects of this compound.

Chromatin Immunoprecipitation (ChIP) for Histone Acetylation

This protocol is designed to assess the effect of this compound on histone acetylation at specific genomic loci.

Materials:

-

HeLa cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound (stock solution in sterile water)

-

Formaldehyde (37%)

-

Glycine

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease and phosphatase inhibitor cocktails

-

Sodium butyrate (for inclusion in buffers to inhibit HDAC activity post-lysis)[5]

-

Antibody against acetylated histone H3 (e.g., anti-H3K9ac)

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

Proteinase K

-

Phenol:chloroform:isoamyl alcohol

-

Ethanol

-

Primers for qPCR targeting specific gene promoters

Procedure:

-

Cell Treatment: Seed HeLa cells and grow to 70-80% confluency. Treat cells with the desired concentration of this compound (e.g., 5 mM) or vehicle control for a specified time (e.g., 24 hours).

-

Cross-linking: Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.

-

Cell Lysis: Wash cells with ice-cold PBS containing sodium butyrate.[5] Scrape cells and lyse them in cell lysis buffer supplemented with protease/phosphatase inhibitors and sodium butyrate.

-

Chromatin Shearing: Sonicate the cell lysate to shear the chromatin into fragments of 200-1000 bp. Centrifuge to pellet cell debris.

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate a portion of the chromatin with the anti-acetylated histone antibody overnight at 4°C. A no-antibody control should be included.

-

Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.

-

Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.

-

DNA Purification: Treat with RNase A and Proteinase K, followed by phenol:chloroform extraction and ethanol precipitation to purify the DNA.

-

Analysis: Use the purified DNA for quantitative PCR (qPCR) with primers specific to the promoter regions of target genes to determine the enrichment of histone acetylation.

Western Blot for NF-κB and JAK/STAT Pathway Proteins

This protocol details the detection of key protein changes in the NF-κB and JAK/STAT pathways following this compound treatment.

Materials:

-

Cell line of interest (e.g., bovine macrophages, HeLa)

-

Appropriate cell culture medium

-

This compound

-

LPS or appropriate cytokine for pathway stimulation

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-STAT3, anti-STAT3, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Plate cells and treat with this compound for the desired time. For pathway activation, stimulate with an appropriate agent (e.g., LPS for NF-κB, a cytokine for JAK/STAT) for a short period (e.g., 15-30 minutes) before harvesting.[4]

-

Protein Extraction: Wash cells with ice-cold PBS and lyse with lysis buffer.[4] Quantify protein concentration using a BCA or Bradford assay.[4]

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.[6]

-

Western Blotting: Transfer the separated proteins to a PVDF membrane.

-

Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature.[4] Incubate the membrane with the primary antibody overnight at 4°C.[4]

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6] After further washes, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative changes in protein expression and phosphorylation.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following treatment with this compound.

Materials:

-

Cells in culture

-

96-well plate

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control.

-

Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[7]

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7]

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Workflow for the MTT cell viability assay.

References

- 1. Sodium Butyrate Alleviates Lipopolysaccharide-Induced Inflammatory Responses by Down-Regulation of NF-κB, NLRP3 Signaling Pathway, and Activating Histone Acetylation in Bovine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Sodium Butyrate Alleviates Lipopolysaccharide-Induced Inflammatory Responses by Down-Regulation of NF-κB, NLRP3 Signaling Pathway, and Activating Histone Acetylation in Bovine Macrophages [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. med.uio.no [med.uio.no]

- 6. benchchem.com [benchchem.com]

- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

The Cellular Mechanisms of Sodium Isobutyrate: An In-depth Technical Guide

A Note on Terminology: The vast majority of scientific literature focuses on the cellular effects of sodium butyrate. Sodium isobutyrate, a structural isomer of sodium butyrate, is also known to exhibit biological activity, including the inhibition of histone deacetylases.[1] Due to the extensive research available on sodium butyrate and its similar core functions, this guide will primarily detail the mechanisms of sodium butyrate, which are widely considered to be representative of the cellular actions of short-chain fatty acids like this compound.

Core Mechanism of Action: Histone Deacetylase (HDAC) Inhibition

Sodium butyrate is a well-established inhibitor of class I and IIa histone deacetylases (HDACs).[2][3] HDACs are enzymes that remove acetyl groups from lysine residues on histone and non-histone proteins, leading to a more compact chromatin structure and generally suppressing gene transcription. By inhibiting HDACs, sodium butyrate leads to the hyperacetylation of histones, which relaxes chromatin structure and allows for the transcription of various genes that are otherwise silenced.[4] This epigenetic modification is central to the pleiotropic effects of sodium butyrate on cellular processes.

Quantitative Data on HDAC Inhibition

| Compound | HDAC Isoform(s) | IC50 Value | Cell Line/System | Reference |

| Sodium Butyrate | HDAC1 | 0.3 mM | Recombinant Human | [5] |

| Sodium Butyrate | HDAC2 | 0.4 mM | Recombinant Human | [5] |

| Sodium Butyrate | HDAC7 | 0.3 mM | Recombinant Human | [5] |

| Sodium Butyrate | HDACs 2, 3, 8 | Inhibition Observed | Bovine Mammary Epithelial Cells | [6] |

| Sodium Butyrate | General HDACs | 0.80 mM | Not Specified | [7] |

Note: Sodium butyrate shows no significant inhibition of HDAC6 and HDAC10.[3][5]

Impact on Cellular Signaling Pathways

Sodium butyrate modulates several key signaling pathways, leading to a wide range of cellular responses, including cell cycle arrest, apoptosis, and altered gene expression.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. Sodium butyrate has been shown to inhibit the NF-κB signaling pathway.[4][8][9] It can achieve this by preventing the degradation of IκB, the inhibitor of NF-κB, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to activate target genes.[8]

Signaling Pathway Diagram: Sodium Butyrate Inhibition of the NF-κB Pathway

Caption: Inhibition of the NF-κB pathway by sodium butyrate.

JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling and is involved in cell proliferation, differentiation, and survival. Constitutive activation of the JAK/STAT pathway is implicated in various cancers. Sodium butyrate has been demonstrated to inhibit the JAK2/STAT signaling pathway.[10] One mechanism for this inhibition is the upregulation of Suppressors of Cytokine Signaling (SOCS) proteins, such as SOCS1 and SOCS3, which are negative regulators of the JAK/STAT pathway.[10]

Signaling Pathway Diagram: Sodium Butyrate Inhibition of the JAK/STAT Pathway

Caption: Inhibition of the JAK/STAT pathway by sodium butyrate.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism. Dysregulation of the mTOR pathway is common in cancer. Sodium butyrate has been shown to inhibit the mTOR signaling pathway, which can lead to the induction of autophagy and apoptosis.[11][12] This inhibition can occur through the activation of AMP-activated protein kinase (AMPK), which in turn inhibits mTOR.[11]

Signaling Pathway Diagram: Sodium Butyrate Inhibition of the mTOR Pathway

Caption: Inhibition of the mTOR pathway by sodium butyrate.

Cellular Outcomes

The inhibition of HDACs and modulation of signaling pathways by sodium butyrate result in several key cellular outcomes, primarily cell cycle arrest and apoptosis.

Cell Cycle Arrest

Sodium butyrate can induce cell cycle arrest, most commonly at the G1/S or G2/M phase, in a variety of cancer cell lines. This is often mediated by the upregulation of cyclin-dependent kinase inhibitors (CDKIs) such as p21 and p27.

Apoptosis

Sodium butyrate is a potent inducer of apoptosis (programmed cell death) in cancer cells. This can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the upregulation of pro-apoptotic proteins (e.g., Bax, Bak) and downregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL), leading to caspase activation and subsequent cell death.

Quantitative Data on Cellular Effects

| Cell Line | Effect | Concentration | Incubation Time | Reference |

| HT-29 (Colon Cancer) | Decreased cell viability | 2.5 mM | 48 h | |

| SW480 (Colon Cancer) | Increased apoptosis rate from 7.98% to 27.74% | 5 mM | 48 h | [13] |

| MCF-7 (Breast Cancer) | 27% reduction in cell viability | 5 mM | Not Specified | [14] |

| MDA-MB-468 (Breast Cancer) | 30% reduction in cell viability | 5 mM | Not Specified | [14] |

| AsPC-1 (Pancreatic Cancer) | IC50 of ~10 µM | 24-48 h | [15] | |

| HCT-116 (Colon Cancer) | IC50 of ~10 µM | 24-48 h | [15] |

Detailed Experimental Protocols

Histone Deacetylase (HDAC) Activity Assay

This fluorometric assay measures the activity of HDACs in cell lysates or nuclear extracts.

Workflow Diagram: HDAC Activity Assay

References

- 1. CAS 996-30-5: this compound | CymitQuimica [cymitquimica.com]

- 2. wbcil.com [wbcil.com]

- 3. selleckchem.com [selleckchem.com]

- 4. scispace.com [scispace.com]

- 5. Sodium butyrate, Histone deacetylase inhibitor (CAS 156-54-7) | Abcam [abcam.com]

- 6. Sodium propionate and sodium butyrate effects on histone deacetylase (HDAC) activity, histone acetylation, and inflammatory gene expression in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. axonmedchem.com [axonmedchem.com]

- 8. Sodium Butyrate Alleviates Lipopolysaccharide-Induced Inflammatory Responses by Down-Regulation of NF-κB, NLRP3 Signaling Pathway, and Activating Histone Acetylation in Bovine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sodium butyrate inhibits the NF‐kappa B signaling pathway and histone deacetylation, and attenuates experimental colitis in an IL‐10 independent manner | Semantic Scholar [semanticscholar.org]

- 10. Histone deacetylases inhibitor sodium butyrate inhibits JAK2/STAT signaling through upregulation of SOCS1 and SOCS3 mediated by HDAC8 inhibition in myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Sodium Butyrate Induces Mitophagy and Apoptosis of Bovine Skeletal Muscle Satellite Cells through the Mammalian Target of Rapamycin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Nuclear Extraction Protocol | EpigenTek [epigentek.com]

- 14. Western Analysis of Histone Modifications (Aspergillus nidulans) [bio-protocol.org]

- 15. Effect of Sodium Butyrate on p16INK4a, p14ARF, p15INK4b, Class I HDACs (HDACs 1, 2, 3) Class II HDACs (HDACs 4, 5, 6), Cell Growth Inhibition and Apoptosis Induction in Pancreatic Cancer AsPC-1 and Colon Cancer HCT-116 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Role of Sodium Isobutyrate: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium isobutyrate, a branched-chain short-chain fatty acid (SCFA), is an important microbial metabolite in the gut with emerging roles in cellular signaling and regulation. While structurally similar to the more extensively studied n-butyrate, isobutyrate exhibits distinct biological activities. This technical guide provides an in-depth overview of the biological functions of this compound, focusing on its roles as a histone deacetylase (HDAC) inhibitor and a signaling molecule through G-protein coupled receptors (GPCRs). This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of associated signaling pathways to support further research and development in this area.

Introduction

Short-chain fatty acids (SCFAs) are carboxylic acids with fewer than six carbon atoms, primarily produced in the colon by bacterial fermentation of dietary fiber.[1] They serve as a crucial link between the gut microbiota and host physiology, influencing a wide range of biological processes. The most abundant SCFAs are acetate, propionate, and n-butyrate.[2] Isobutyrate, a branched-chain isomer of butyrate, is also produced in the gut, albeit at lower concentrations.[3] Emerging evidence suggests that this compound has unique biological effects that warrant specific investigation.

This guide will explore the core biological functions of this compound, with a particular focus on its molecular mechanisms of action, including its role as an epigenetic modulator and a cell surface receptor agonist.

Core Biological Roles of this compound

The biological effects of this compound are primarily mediated through two key mechanisms: the inhibition of histone deacetylases (HDACs) and the activation of G-protein coupled receptors (GPCRs).

Histone Deacetylase (HDAC) Inhibition

This compound, like its straight-chain counterpart, functions as an inhibitor of class I and IIa histone deacetylases.[4] HDACs are enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, isobutyrate promotes histone hyperacetylation, which relaxes chromatin and allows for the transcription of genes that are otherwise silenced.[1] This epigenetic modification can lead to various cellular outcomes, including cell cycle arrest, differentiation, and apoptosis.[1][5] However, it is important to note that branched-chain SCFAs like isobutyrate are generally less potent HDAC inhibitors than their straight-chain counterparts.

G-Protein Coupled Receptor (GPCR) Activation

This compound can also act as a signaling molecule by activating specific GPCRs on the cell surface. The primary targets for SCFAs are GPR41 (also known as Free Fatty Acid Receptor 3, FFAR3) and GPR43 (FFAR2).[2][6] Activation of these receptors by isobutyrate can initiate various intracellular signaling cascades, influencing immune responses and metabolic processes.[7] Additionally, some evidence suggests that isobutyrate may activate GPR109A.[8] The activation of these receptors is a key mechanism by which the gut microbiota communicates with the host's immune and metabolic systems.

Quantitative Data on the Biological Effects of Isobutyrate and Related SCFAs

The following tables summarize available quantitative data on the effects of isobutyrate and the closely related n-butyrate. Data for n-butyrate is included as a proxy where specific data for isobutyrate is not available, and this is clearly indicated.

Table 1: Inhibition of Histone Deacetylase (HDAC) Activity

| Compound | Target | IC50 Value (mM) | Cell/System |

| Sodium n-Butyrate | HDAC (General) | 0.80 | Not specified |

| Sodium n-Butyrate | HDAC2 | Inhibited | Bovine Mammary Cells |

| Sodium n-Butyrate | HDAC3 | Inhibited | Bovine Mammary Cells |

| Sodium n-Butyrate | HDAC8 | Inhibited | Bovine Mammary Cells |

Table 2: Activation of G-Protein Coupled Receptors (GPCRs)

| Compound | Target | EC50/IC50 Value (µM) | Assay Type |

| n-Butyrate | GPR41 | ~500 | General Activation |

| n-Butyrate | GPR43 | ~500 | General Activation |

| n-Butyrate | GPR43 | 100 - 300 | Inhibition of Lipolysis |

Table 3: Effect on Cell Viability (IC50 Values)

| Compound | Cell Line | IC50 Value (mM) |

| Sodium n-Butyrate | HCT-116 | Not specified |

| Sodium n-Butyrate | AsPC-1 | Not specified |

Note: One study indicated that HCT-116 cells are more sensitive to sodium n-butyrate than AsPC-1 cells.[5]

Table 4: Concentration in the Gut

| SCFA | Concentration Range (mM) | Location |

| Isobutyrate | 20 - 60 (as part of total SCFAs) | Gut Lumen |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Cell Viability and Proliferation (MTT Assay)

This protocol is adapted for determining the effect of this compound on the viability of adherent cancer cell lines.

Materials:

-

Adherent cancer cell line (e.g., HCT-116)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (e.g., 1 M in sterile water)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Gene Expression Analysis (Quantitative RT-PCR)

This protocol outlines the steps to quantify changes in gene expression in response to this compound treatment.

Materials:

-

Cells or tissues treated with this compound

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green)

-

Gene-specific primers

-

qPCR instrument

Procedure:

-

RNA Extraction: Isolate total RNA from control and this compound-treated samples using a commercial RNA extraction kit according to the manufacturer's instructions.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer. Assess RNA integrity via gel electrophoresis.

-

Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using a qPCR master mix, gene-specific primers, and the synthesized cDNA. A typical thermal cycling profile is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to a housekeeping gene.

Histone Deacetylase (HDAC) Activity Assay

This protocol describes a method to measure the inhibitory effect of this compound on HDAC activity.

Materials:

-

Nuclear extract from cells

-

HDAC assay buffer

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Developer solution (containing trypsin and a potent HDAC inhibitor like Trichostatin A)

-

This compound

-

96-well black plates

-

Fluorometric plate reader

Procedure:

-

Prepare Nuclear Extracts: Isolate nuclei from cells and prepare nuclear extracts.

-

Assay Setup: In a 96-well black plate, add nuclear extract to each well.

-

Inhibitor Addition: Add various concentrations of this compound to the wells. Include a no-inhibitor control.

-

Substrate Addition: Add the fluorogenic HDAC substrate to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Development: Stop the reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent signal.

-

Fluorescence Measurement: Measure the fluorescence using a fluorometric plate reader.

-

Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of this compound and determine the IC50 value.

Signaling Pathways and Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to this compound.

Signaling Pathways

References

- 1. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GPR41 and GPR43 in Obesity and Inflammation – Protective or Causative? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Immunomodulatory roles of butyrate in asthma: mechanisms and therapeutic potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Butyrate Shapes Immune Cell Fate and Function in Allergic Asthma [frontiersin.org]

- 5. Effect of Sodium Butyrate on p16INK4a, p14ARF, p15INK4b, Class I HDACs (HDACs 1, 2, 3) Class II HDACs (HDACs 4, 5, 6), Cell Growth Inhibition and Apoptosis Induction in Pancreatic Cancer AsPC-1 and Colon Cancer HCT-116 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differing roles for short chain fatty acids and GPR43 agonism in the regulation of intestinal barrier function and immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Isobutyrate Confers Resistance to Inflammatory Bowel Disease through Host–Microbiota Interactions in Pigs - PMC [pmc.ncbi.nlm.nih.gov]

Sodium Isobutyrate as a Potential Histone Deacetylase (HDAC) Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histone deacetylases (HDACs) are a class of enzymes crucial to the epigenetic regulation of gene expression. Their aberrant activity is implicated in the pathophysiology of numerous diseases, including cancer and neurodegenerative disorders, making them a key therapeutic target. Short-chain fatty acids (SCFAs) have emerged as a class of HDAC inhibitors. While much of the research has focused on sodium butyrate, its structural isomer, sodium isobutyrate, also demonstrates potential as an HDAC inhibitor.[1] This technical guide provides a comprehensive overview of the core concepts related to this compound's function as an HDAC inhibitor, drawing upon the extensive data available for the closely related sodium butyrate to illustrate mechanisms, pathways, and experimental methodologies. This document details its mechanism of action, summarizes quantitative inhibitory data, outlines relevant signaling pathways and experimental protocols, and discusses potential therapeutic applications.

Introduction: Histone Deacetylases and Epigenetic Regulation

Gene expression is dynamically regulated by the structure of chromatin, which is composed of DNA wrapped around histone proteins. The post-translational modification of histone tails, particularly acetylation, is a key epigenetic mechanism. Histone acetyltransferases (HATs) add acetyl groups to lysine residues, neutralizing their positive charge and creating a more relaxed chromatin structure (euchromatin) that is permissive for transcription. Conversely, histone deacetylases (HDACs) remove these acetyl groups, leading to chromatin condensation (heterochromatin) and transcriptional repression.[2]

HDACs are grouped into four main classes:

-

Class I: HDAC1, 2, 3, and 8 (zinc-dependent)

-

Class II: Subdivided into IIa (HDAC4, 5, 7, 9) and IIb (HDAC6, 10) (zinc-dependent)

-

Class III: Sirtuins (NAD+-dependent)

-

Class IV: HDAC11 (zinc-dependent)

Inhibitors of HDACs (HDACi) cause a global increase in histone acetylation, or hyperacetylation, which can reactivate the expression of silenced genes, such as tumor suppressor genes.[1][3][4] This has led to the development of numerous HDACi for therapeutic purposes, particularly in oncology.

Mechanism of Action of this compound

This compound, like other short-chain fatty acids such as propionic and butyric acid, functions as an HDAC inhibitor.[1] The primary mechanism is the inhibition of histone deacetylase activity, which prevents the removal of acetyl groups from histones.[1][3][4] This leads to an accumulation of acetylated histones (hyperacetylation), particularly on H3 and H4 histones, altering chromatin structure and modulating gene expression.[2][3]

While specific data for this compound is limited, the well-studied isomer, sodium butyrate, acts as a noncompetitive inhibitor that binds to the zinc-containing active site of class I and II HDACs.[5] It effectively inhibits most zinc-dependent HDACs, with the notable exceptions of class IIb HDACs 6 and 10.[5][6] This inhibition leads to a cascade of cellular events, including cell cycle arrest, promotion of differentiation, and induction of apoptosis in cancer cells.[5]

Caption: Mechanism of HDAC inhibition by this compound.

Quantitative Data: Inhibitory Activity

Quantitative data on this compound's specific inhibitory concentrations are not widely published. However, data for the closely related sodium butyrate provide a valuable benchmark for its potential potency against various HDAC isoforms.

Table 1: IC50 Values for Sodium Butyrate against HDAC Isoforms

| Compound | HDAC Isoform | IC50 (mM) | Reference |

|---|---|---|---|

| Sodium Butyrate | HDAC1 | 0.3 | |

| Sodium Butyrate | HDAC2 | 0.4 | |

| Sodium Butyrate | HDAC3 | - | - |

| Sodium Butyrate | HDAC7 | 0.3 |

| Sodium Butyrate | General (unspecified) | 0.80 |[6] |

Note: Sodium butyrate shows no significant inhibition of HDAC6 and HDAC10.

Table 2: IC50 Values of Other HDAC Inhibitors for Comparison

| Compound | Target Cell Line / Enzyme | IC50 | Reference |

|---|---|---|---|

| Trichostatin A (TSA) | HDAC1 | 6 nM | [7] |

| Trichostatin A (TSA) | HDAC4 | 38 nM | [7] |

| Trichostatin A (TSA) | HDAC6 | 8.6 nM | [7] |

| Vorinostat (SAHA) | HCT116 Cells | 0.67 µM | [8] |

| Nafamostat | HCT116 Cells | 0.07 µM | [8] |

| Sodium Propionate | MCF-7 Cells | 4.5 mM | [9] |

| Sodium Butyrate | MCF-7 Cells | 1.26 mM |[9] |

Key Signaling Pathways Modulated by HDAC Inhibition

HDAC inhibition by sodium butyrate/isobutyrate affects multiple downstream signaling pathways critical for cell survival, inflammation, and neuroprotection.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. HDAC inhibitors like sodium butyrate have been shown to suppress this pathway, reducing the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[10][11][12] This anti-inflammatory effect is crucial for its therapeutic potential in conditions like inflammatory bowel disease and ischemia-reperfusion injury.[11][12]

Caption: Inhibition of the NF-κB signaling pathway.

JAK/STAT Signaling Pathway

In concert with NF-κB, the JAK/STAT pathway is also involved in inflammatory responses. Sodium butyrate has been demonstrated to inhibit the phosphorylation of key components like JAK2 and STAT3, further contributing to its anti-inflammatory and anti-oxidative effects, particularly in the context of lung injury.[10][11]

Caption: Inhibition of the JAK/STAT signaling pathway.

Neurogenesis and BDNF/TrkB Signaling

HDAC inhibitors, including sodium butyrate, have shown neuroprotective and neurogenic effects.[13][14] Treatment with sodium butyrate stimulates the expression of Brain-Derived Neurotrophic Factor (BDNF) and the activation of its receptor, TrkB.[13][15] This signaling cascade activates the transcription factor CREB, which is essential for neuronal proliferation, differentiation, and survival, suggesting a potential role in recovery from ischemic brain injury.[13][15]

Caption: Stimulation of BDNF/TrkB signaling in neurogenesis.

Experimental Protocols and Methodologies

Evaluating the efficacy of this compound as an HDAC inhibitor requires a combination of in vitro and in vivo experimental techniques.

In Vitro HDAC Activity Assays

These assays directly measure the enzymatic activity of HDACs and their inhibition by a test compound.

-

Objective: To determine the IC50 of this compound against specific recombinant HDAC isoforms or in nuclear extracts.

-

Methodology (Fluorogenic/Luminogenic):

-

Reagents: Recombinant human HDAC enzyme, a fluorogenic or luminogenic substrate (e.g., Boc-Lys(Ac)-AMC), developer solution (e.g., trypsin, trichostatin A as a stop reagent), assay buffer, and the test compound (this compound).[16][17]

-

Procedure: a. In a 96- or 384-well plate, add the assay buffer, the HDAC enzyme, and serial dilutions of this compound. b. Initiate the reaction by adding the HDAC substrate. Incubate at 37°C for a defined period (e.g., 30-60 minutes). c. Stop the reaction and proceed to the development step. For fluorogenic assays, a developer like trypsin cleaves the deacetylated substrate, releasing a fluorescent molecule (e.g., AMC).[18] For luminogenic assays (e.g., HDAC-Glo™), a developer reagent containing a protease releases aminoluciferin, which is then used by luciferase to produce light. d. Measure the signal (fluorescence or luminescence) using a plate reader.

-

Data Analysis: The signal is proportional to HDAC activity. Plot the percentage of inhibition against the log concentration of this compound to calculate the IC50 value.

-

Cell-Based HDAC Inhibition Assays

These assays measure the ability of a compound to inhibit HDAC activity within living cells, providing insights into cell permeability and target engagement.

-

Objective: To confirm the HDAC inhibitory activity of this compound in a cellular context.

-

Methodology (HDAC-Glo™ I/II Cell-Based Assay):

-

Cell Culture: Plate human cancer cells (e.g., HCT116, K562) or other relevant cell lines in a white, opaque 96- or 384-well plate and culture until they reach the desired density.[8][19]

-

Treatment: Add serial dilutions of this compound to the cells and incubate for a predetermined time (e.g., 45 minutes to 6 hours) to allow for cell penetration and target engagement.[19]

-

Lysis and Detection: Add the HDAC-Glo™ I/II Reagent, which contains the substrate and developer in a formulation that lyses the cells and initiates the luminescent reaction based on endogenous HDAC activity.[19]

-

Measurement: After a short incubation (e.g., 10-20 minutes) at room temperature, measure luminescence.[20]

-

Data Analysis: A decrease in luminescence indicates inhibition of cellular HDAC activity. Calculate IC50 values as described for the in vitro assay.

-

Western Blot for Histone Acetylation

This technique is used to visualize the downstream effect of HDAC inhibition—the accumulation of acetylated histones.

-

Objective: To detect changes in the levels of acetylated Histone H3 or H4 in cells treated with this compound.

-

Methodology:

-

Cell Treatment & Lysis: Treat cells (e.g., HeLa cells) with varying concentrations of this compound for a specified duration (e.g., 6 hours). Harvest the cells and prepare whole-cell or nuclear lysates using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: a. Block the membrane with a blocking agent (e.g., 5% BSA or non-fat milk) for 1 hour. b. Incubate the membrane overnight at 4°C with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-Histone H3 (Lys27)) and an antibody for a loading control (e.g., total Histone H3 or β-actin). c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. An increase in the signal for the acetylated histone, relative to the loading control, indicates HDAC inhibition.

-

In Vivo Animal Models

Animal models are essential for evaluating the therapeutic efficacy, pharmacokinetics, and safety of an HDAC inhibitor.

-

Objective: To assess the effect of this compound on disease progression in models of cancer, neurodegeneration, or inflammation.

-

Example Methodology (Ischemic Stroke Model):

-

Model Induction: Use adult rats or mice. Induce focal cerebral ischemia via middle cerebral artery occlusion (MCAO).[13][21]

-

Drug Administration: Administer this compound (e.g., via intraperitoneal or subcutaneous injection) at various doses and time points post-insult.[13][22]

-

Behavioral Assessment: Perform neurological and motor function tests (e.g., sensory-motor tests, rotarod) at different time points post-MCAO to assess functional recovery.[21]

-

Histological and Molecular Analysis: At the end of the study, sacrifice the animals and perfuse the brains. Collect brain tissue to: a. Measure infarct volume using staining methods (e.g., TTC staining).[21] b. Analyze markers of neurogenesis (e.g., BrdU, PSA-NCAM) and inflammation (e.g., IL-1β, TNF-α) via immunohistochemistry or ELISA.[13][21] c. Assess protein levels (e.g., BDNF, p-CREB, acetylated histones) via Western blotting.[13]

-

Experimental and Logical Workflows

Visualizing the workflow for screening and in vivo testing provides a clear roadmap for drug development professionals.

Caption: High-throughput screening workflow for HDAC inhibitors.

Caption: In vivo evaluation workflow for an HDAC inhibitor.

Potential Therapeutic Applications

The ability of this compound to modulate gene expression via HDAC inhibition gives it a broad therapeutic potential, largely inferred from studies on sodium butyrate.

-

Oncology: By inducing apoptosis, cell cycle arrest, and differentiation, HDAC inhibitors have significant anti-cancer activity.[5] Sodium butyrate has been shown to inhibit the growth of various cancer cells, including colorectal cancer.[5]

-

Neurodegenerative Diseases: In models of Huntington's disease, sodium butyrate improves motor performance, extends survival, and increases histone acetylation.[5] In Alzheimer's disease models, it has been shown to restore memory. These effects are linked to both the restoration of gene expression and neuroprotective mechanisms.

-

Ischemic Stroke: Sodium butyrate is neuroprotective in stroke models, reducing infarct volume and improving neurological outcomes.[13][21] This is achieved by stimulating neurogenesis and exerting potent anti-inflammatory effects.[13][21]

-

Inflammatory Diseases: Through the inhibition of pro-inflammatory pathways like NF-κB and JAK/STAT, sodium butyrate shows promise in treating inflammatory conditions such as experimental colitis.[10][12]

Conclusion and Future Directions

This compound is a promising small molecule with potential as a histone deacetylase inhibitor. While much of the detailed mechanistic and quantitative data is derived from its well-studied isomer, sodium butyrate, the shared chemical properties suggest a similar mode of action. Its ability to induce histone hyperacetylation and modulate key signaling pathways in inflammation, cell survival, and neurogenesis positions it as a compound of interest for therapeutic development in oncology, neurodegeneration, and inflammatory disorders.

Future research should focus on:

-

Directly quantifying the IC50 values of this compound against a full panel of HDAC isoforms.

-

Conducting head-to-head studies comparing the efficacy and selectivity of this compound with sodium butyrate.

-

Evaluating its pharmacokinetic and safety profile in preclinical models.

-

Exploring its efficacy in a broader range of disease models.

This technical guide provides a foundational framework for researchers and drug development professionals to understand and investigate the potential of this compound as a clinically relevant HDAC inhibitor.

References

- 1. The effect of sodium butyrate on histone modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of Sodium Butyrate Treatment on Histone Modifications and the Expression of Genes Related to Epigenetic Regulatory Mechanisms and Immune Response in European Sea Bass (Dicentrarchus Labrax) Fed a Plant-Based Diet | PLOS One [journals.plos.org]

- 3. Sodium butyrate inhibits histone deacetylation in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sodium butyrate inhibits histone deacetylation in cultured cells - Watch Related Videos [visualize.jove.com]

- 5. selleckchem.com [selleckchem.com]

- 6. axonmedchem.com [axonmedchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. europeanreview.org [europeanreview.org]

- 11. europeanreview.org [europeanreview.org]

- 12. Sodium butyrate inhibits the NF-kappa B signaling pathway and histone deacetylation, and attenuates experimental colitis in an IL-10 independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The HDAC inhibitor, sodium butyrate, stimulates neurogenesis in the ischemic brain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The HDAC inhibitor, sodium butyrate, stimulates neurogenesis in the ischemic brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. reactionbiology.com [reactionbiology.com]

- 17. Virtual screening and experimental validation of novel histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [worldwide.promega.com]

- 20. bmglabtech.com [bmglabtech.com]

- 21. researchgate.net [researchgate.net]

- 22. Histone deacetylase (HDAC) inhibitors targeting HDAC3 and HDAC1 ameliorate polyglutamine-elicited phenotypes in model systems of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Sodium Isobutyrate on Gene Expression: A Technical Guide for Researchers

Abstract

Sodium isobutyrate, a short-chain fatty acid and histone deacetylase (HDAC) inhibitor, plays a significant role in the regulation of gene expression. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound exerts its effects, with a focus on its implications for researchers, scientists, and drug development professionals. We consolidate quantitative data from multiple studies, detail key experimental protocols, and provide visual representations of the underlying signaling pathways to offer a comprehensive resource for understanding and harnessing the therapeutic potential of this compound.

Introduction

This compound (also referred to as sodium butyrate or NaB in much of the literature) is a salt of the short-chain fatty acid isobutyric acid. It is a well-established histone deacetylase (HDAC) inhibitor, targeting class I and II HDACs.[1][2] By inhibiting HDACs, this compound leads to the hyperacetylation of histones, which relaxes chromatin structure and subsequently alters the expression of a multitude of genes.[3][4] This epigenetic modification is central to its diverse biological activities, which include the induction of cell cycle arrest, apoptosis, and differentiation in cancer cells, as well as anti-inflammatory and neuroprotective effects.[1][5][6] This guide will delve into the core mechanisms of this compound's action, present quantitative data on its effects on gene expression, and provide detailed experimental protocols for its study.

Mechanism of Action: Histone Deacetylase Inhibition

The primary mechanism by which this compound regulates gene expression is through the inhibition of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from lysine residues on histone tails, leading to a more condensed chromatin structure that is generally associated with transcriptional repression.

This compound competitively binds to the zinc-containing active site of class I and II HDACs, preventing them from deacetylating histones.[1] This results in an accumulation of acetylated histones (hyperacetylation), which neutralizes the positive charge of lysine residues and weakens the interaction between histones and DNA. The resulting "open" chromatin conformation allows for the binding of transcription factors and RNA polymerase to gene promoter regions, leading to the activation of gene expression.[3]

dot

Caption: Mechanism of HDAC inhibition by this compound.

Quantitative Effects on Gene Expression

This compound treatment leads to significant changes in the expression of a wide range of genes. RNA sequencing (RNA-Seq) studies have provided a global view of these transcriptional alterations.

| Cell Line | Treatment | Upregulated Genes | Downregulated Genes | Key Affected Pathways | Reference |

| SW480 (Colorectal Cancer) | 2 mM NaB for 24h | 5720 | 1472 | DNA replication, Cell cycle, Homologous recombination, Pyrimidine metabolism, Mismatch repair | [7] |

| H460 (Lung Carcinoma) | NaB (concentration not specified) | 32 (≥2-fold) | 66 (≥3-fold) | Cytokine signaling (especially IFNγ pathway), Cancer metastasis | [8] |

| S. olivaceus FXJ 8.021 | SB (concentration not specified) | 1333 | 1138 | Lobophorin biosynthesis, Glycolysis/gluconeogenesis | [9][10] |

| db/db mice (Diabetic Nephropathy model) | 5 g/kg/day NaB | - | - | Reversal of DN-related lncRNA and mRNA changes, Inflammation | [11][12] |

Table 1: Summary of RNA-Seq Data on this compound Treatment.

Furthermore, numerous studies have quantified the expression changes of specific genes in response to this compound.

| Gene | Cell Line/Model | Treatment | Fold Change/Effect | Reference |

| p21 (CDKN1A) | Human Colorectal Adenocarcinoma Cells | NaB | Increased mRNA and protein levels | [13] |

| p21 (CDKN1A) | NIH3T3 cells | NaB | Increased expression at the transcriptional level | [14] |

| PLAP | A5-DAP cells | 4 mM NaB for 48h | 31% increase in mRNA level | [15] |

| Histone H1(0) | Hepatoma tissue culture cells | NaB | Increased mRNA level | [16] |

| c-myc | Hepatoma tissue culture cells | NaB | Decreased mRNA level | [16] |

| BAX, BAK, APAF1, p21, p53 | SNU449, SNU475, SNU368 (Hepatocellular Carcinoma) | NaB | Significant upregulation | [17][18] |

| Bcl-2, Bcl-xL | SNU449, SNU475, SNU368 (Hepatocellular Carcinoma) | NaB | Significant downregulation | [17][18] |

| MDR1 | 8505C, FTC 238 (Thyroid Carcinoma) | NaB | Increased expression | [19] |

| IL-1β, IL-6, COX-2, iNOS | Bovine Macrophages | 0.25, 0.5, 1 mM NaB | Reduced gene expression | [20] |

| mTOR, EIF4EBP1, FOXO1, AKT1 | Bovine Skeletal Muscle Satellite Cells | 1 mM NaB | Significant downregulation of mRNA and protein | [21] |

| KAI1 (Metastatic suppressor) | H460 (Lung Carcinoma) | NaB | Upregulation | [8] |

| NHE3 | Caco-2 cells | NaB | Induced protein and mRNA expression | [22][23] |

| P-gp (ABCB1) | Lung cancer cells | SB | Increased mRNA and protein expression | [24] |

| TYMS | HCT116, LoVo (Colorectal Cancer) | 2 mM NaB | Reduced mRNA and protein levels | [25] |

Table 2: this compound-Mediated Regulation of Specific Genes.

Key Signaling Pathways Modulated by this compound

This compound influences several critical signaling pathways involved in cell fate decisions.

p53-Independent Upregulation of p21

This compound is a potent inducer of the cyclin-dependent kinase inhibitor p21 (also known as WAF1/CIP1), a key regulator of cell cycle progression.[13] This induction occurs in a p53-independent manner, making it a promising therapeutic strategy for cancers with mutated or non-functional p53.[13][14] The upregulation of p21 leads to cell cycle arrest, typically at the G1 or G2/M phase, thereby inhibiting cancer cell proliferation.[13]

dot

Caption: p53-independent p21 upregulation by this compound.

Modulation of Apoptotic Pathways

This compound can induce apoptosis in cancer cells through the intrinsic pathway. It upregulates the expression of pro-apoptotic genes such as BAX and BAK, while downregulating anti-apoptotic genes like Bcl-2 and Bcl-xL.[17][18] This shift in the balance of Bcl-2 family proteins leads to mitochondrial dysfunction, cytochrome c release, and subsequent caspase activation, culminating in programmed cell death.

dot

Caption: this compound-induced apoptosis pathway.

Inhibition of the NF-κB Signaling Pathway

In inflammatory contexts, this compound has been shown to inhibit the NF-κB signaling pathway.[20][26] This is a crucial anti-inflammatory mechanism, as NF-κB is a key transcriptional regulator of pro-inflammatory cytokines. By inhibiting HDACs, this compound can lead to the acetylation of NF-κB subunits, which can inhibit their activity and nuclear translocation.[20]

Detailed Experimental Protocols

Cell Culture and this compound Treatment

Objective: To treat cultured cells with this compound to study its effects on gene expression.

Materials:

-

Mammalian cell line of interest (e.g., HeLa, HT29, MCF-7)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound (Sigma-Aldrich, Cat. No. B5887 or equivalent)

-

Phosphate-buffered saline (PBS)

-

Cell culture flasks or plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Culture cells to the desired confluency (typically 70-80%) in complete medium.

-

Prepare a stock solution of this compound (e.g., 1 M in sterile water) and filter-sterilize.

-

On the day of the experiment, remove the old medium from the cells and wash once with sterile PBS.

-

Add fresh complete medium containing the desired final concentration of this compound (typically ranging from 0.25 mM to 8 mM).[15][19][20] A vehicle control (e.g., sterile water) should be run in parallel.

-

Incubate the cells for the desired time period (e.g., 6, 24, or 48 hours).[19]

-

Following incubation, harvest the cells for downstream analysis (e.g., RNA extraction, protein lysis, or chromatin immunoprecipitation).

Western Blotting for Histone Acetylation

Objective: To assess the effect of this compound on histone H3 acetylation.

Materials:

-

Treated and untreated cell pellets

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-acetyl-Histone H3 (e.g., Abcam ab4729), anti-Histone H3 (loading control, e.g., Abcam ab1791)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

Procedure:

-

Lyse cell pellets in RIPA buffer and determine protein concentration using a BCA assay.

-

Denature protein lysates by boiling in Laemmli buffer.

-

Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-acetyl-Histone H3 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using an ECL detection system.

-

Strip the membrane and re-probe with an anti-Histone H3 antibody as a loading control.

Chromatin Immunoprecipitation (ChIP)

Objective: To determine the association of acetylated histones with specific gene promoters following this compound treatment.

Materials:

-

Treated and untreated cells

-

Formaldehyde (37%)

-

Glycine

-

Cell lysis buffer

-

Nuclear lysis buffer

-

Sonicator

-

Antibody against acetylated histone (e.g., anti-acetyl-H3) or a specific transcription factor

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

Proteinase K

-

Phenol:chloroform:isoamyl alcohol

-

Ethanol

-

Primers for qPCR targeting specific gene promoters

Procedure:

-

Crosslink proteins to DNA by adding formaldehyde directly to the cell culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the crosslinking reaction by adding glycine.

-

Harvest and lyse the cells to isolate nuclei.

-

Lyse the nuclei and sonicate the chromatin to generate DNA fragments of 200-1000 bp.

-

Pre-clear the chromatin with Protein A/G beads.

-

Incubate the chromatin overnight at 4°C with the antibody of interest. Include a no-antibody or IgG control.

-

Add Protein A/G beads to immunoprecipitate the antibody-protein-DNA complexes.

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elute the chromatin from the beads.

-

Reverse the crosslinks by incubating at 65°C overnight with NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using phenol:chloroform extraction and ethanol precipitation.

-

Quantify the enrichment of specific DNA sequences using quantitative real-time PCR (qPCR) with primers flanking the promoter region of a gene of interest.

dot

Caption: Chromatin Immunoprecipitation (ChIP) experimental workflow.

Conclusion

This compound is a powerful modulator of gene expression with significant therapeutic potential. Its primary mechanism of action, the inhibition of histone deacetylases, leads to widespread changes in the transcriptome, affecting key cellular processes such as cell cycle progression, apoptosis, and inflammation. The p53-independent upregulation of p21 and the modulation of apoptotic pathways underscore its promise as an anti-cancer agent. The detailed protocols and consolidated data presented in this guide offer a valuable resource for researchers seeking to investigate and leverage the effects of this compound in various biological systems and disease models. Further research, particularly utilizing multi-omics approaches, will continue to unravel the complex network of gene regulation influenced by this multifaceted short-chain fatty acid.

References

- 1. selleckchem.com [selleckchem.com]

- 2. axonmedchem.com [axonmedchem.com]

- 3. Effects of Sodium Butyrate Treatment on Histone Modifications and the Expression of Genes Related to Epigenetic Regulatory Mechanisms and Immune Response in European Sea Bass (Dicentrarchus Labrax) Fed a Plant-Based Diet | PLOS One [journals.plos.org]

- 4. stemcell.com [stemcell.com]

- 5. The histone deacetylase inhibitor sodium butyrate induces breast cancer cell apoptosis through diverse cytotoxic actions including glutathione depletion and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. RNA Sequencing Analysis of Molecular Basis of Sodium Butyrate-Induced Growth Inhibition on Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Expression profiling of sodium butyrate (NaB)-treated cells: identification of regulation of genes related to cytokine signaling and cancer metastasis by NaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Multi-omics Data Reveal the Effect of Sodium Butyrate on Gene Expression and Protein Modification in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Multi-omics Data Reveal the Effect of Sodium Butyrate on Gene Expression and Protein Modification in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 11. RNA-Seq analysis reveals critical transcriptome changes caused by sodium butyrate in DN mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. RNA-Seq analysis reveals critical transcriptome changes caused by sodium butyrate in DN mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sodium butyrate inhibits cell growth and stimulates p21WAF1/CIP1 protein in human colonic adenocarcinoma cells independently of p53 status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sodium butyrate induces NIH3T3 cells to senescence-like state and enhances promoter activity of p21WAF/CIP1 in p53-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effect of sodium butyrate on the expression of genes transduced by retroviral vectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The effects of sodium butyrate on transcription are mediated through activation of a protein phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ijpho.ssu.ac.ir [ijpho.ssu.ac.ir]

- 18. sid.ir [sid.ir]

- 19. Effect of sodium butyrate on doxorubicin resistance and expression of multidrug resistance genes in thyroid carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Sodium Butyrate Induces Mitophagy and Apoptosis of Bovine Skeletal Muscle Satellite Cells through the Mammalian Target of Rapamycin Signaling Pathway [mdpi.com]

- 22. Molecular mechanism of rat NHE3 gene promoter regulation by sodium butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Molecular mechanism of rat NHE3 gene promoter regulation by sodium butyrate [ouci.dntb.gov.ua]

- 24. Sodium butyrate increases P-gp expression in lung cancer by upregulation of STAT3 and mRNA stabilization of ABCB1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Sodium butyrate inhibits the NF-kappa B signaling pathway and histone deacetylation, and attenuates experimental colitis in an IL-10 independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. 丁酸钠 For use as a histone deacetylase inhibitor. | Sigma-Aldrich [sigmaaldrich.com]

- 28. Part 2. Detailed Method for Immunoprecipitation of Unfixed Chromatin from Mammalian Cells - Mapping Protein/DNA Interactions by Cross-Linking - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to Sodium Isobutyrate and its Impact on Gut Microbiota Composition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of sodium isobutyrate, a branched-chain fatty acid (BCFA), and its role in modulating gut microbiota and host intestinal health. While research into this compound is less extensive than for its straight-chain isomer, sodium n-butyrate, emerging evidence highlights its unique and significant effects on microbial composition, intestinal barrier integrity, and host immune signaling pathways. This document synthesizes current quantitative data, details relevant experimental protocols, and visualizes the key molecular mechanisms of action.

Impact on Gut Microbiota Composition: Quantitative Data

This compound administration has been shown to selectively alter the composition of the gut microbiota. The primary quantitative evidence comes from studies in pig models, which have a gastrointestinal structure and function similar to humans. These changes are distinct and highlight a targeted modulatory effect.

Table 1: Quantitative Changes in Gut Microbiota Following Isobutyrate Administration

| Taxon | Change | Experimental Model | Dosage & Duration | Source |

|---|

| Lactobacillus reuteri | Significant increase in relative abundance | Weaned piglets (Duroc × Landrace × Yorkshire) with DSS-induced colitis | 100 mg/kg/day isobutyrate for 7 days |[1] |

Note: Data specific to this compound is currently limited. The table below provides data for its isomer, sodium n-butyrate, for comparative purposes, illustrating the typical scope of SCFA-induced microbial shifts.

Table 2: Comparative Quantitative Changes in Gut Microbiota Following Sodium n-Butyrate Administration

| Phylum / Genus | Change | Experimental Model | Dosage & Duration | Source |

|---|---|---|---|---|

| Phylum Level | ||||

| Bacteroidetes | Decrease | IL-10 deficient mice | 1% w/v sodium butyrate in drinking water for 4 weeks | [2] |

| Firmicutes | Increase | IL-10 deficient mice | 1% w/v sodium butyrate in drinking water for 4 weeks | [2] |

| Bacteroidetes | Decrease | Neonatal piglets | 150 mmol/L solution (7-13 ml/day) for 7 days | [3] |

| Firmicutes | Increase | Neonatal piglets | 150 mmol/L solution (7-13 ml/day) for 7 days | [3] |